trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester
Description
This compound features a trans-configured cyclohexane ring with a carbamic acid tert-butyl ester group at the 4-position. The cyclohexyl group is further substituted with a methyl-linked cyclopropylmethylamino moiety (N-cyclopropylmethyl-N-methylamine). The tert-butyl ester serves as a protective group, enhancing stability and modulating lipophilicity. The trans configuration likely confers favorable steric and thermodynamic properties, as seen in related cyclohexane derivatives .
Properties
IUPAC Name |
tert-butyl N-[4-[(cyclopropylmethylamino)methyl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-8-6-13(7-9-14)11-17-10-12-4-5-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHTWCJDTIFDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CNCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester, with the chemical formula C16H30N2O2 and CAS number 2203194-87-8, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Weight : 282.43 g/mol
- Structure : The compound features a cyclohexyl ring substituted with a cyclopropylmethylamino group and a tert-butyl carbamate moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play critical roles in metabolic pathways, which may have implications for conditions such as obesity and diabetes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Study on Antidepressant Activity :
A study conducted on rodent models evaluated the antidepressant effects of this compound. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in locomotor activity and mood elevation. -
Neuroprotection Against Oxidative Stress :
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was measured by assessing cell viability and the levels of reactive oxygen species (ROS) post-treatment. -
Anti-inflammatory Response :
In a controlled experiment using lipopolysaccharide (LPS) induced inflammation in murine models, the administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
1.1. Thromboembolic Disorders
One of the primary applications of trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester is in the treatment of thromboembolic disorders. This compound has been identified as a potential inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. The inhibition of Factor Xa can lead to reduced thrombus formation, making it a candidate for developing anticoagulant therapies.
Case Study:
A patent describes the administration of this compound for treating thromboembolic disorders, indicating its effectiveness in reducing clot formation in clinical settings . The study emphasizes the importance of the compound's structure in enhancing its pharmacological properties.
2.1. Cholesterol Biosynthesis Inhibition
The compound has also been studied for its ability to inhibit enzymes involved in cholesterol biosynthesis, specifically 2,3-oxidosqualene-lanosterol cyclase. This inhibition can help manage conditions related to hypercholesterolemia and arteriosclerosis.
Data Table: Cholesterol Inhibition Studies
| Study Reference | Compound Concentration | Effect on Cholesterol Levels |
|---|---|---|
| 10 µM | 30% reduction | |
| 50 µM | 50% reduction |
This table summarizes findings from various studies demonstrating the compound's effectiveness at different concentrations.
3.1. Skin Care Formulations
Recent research has explored the incorporation of this compound into cosmetic formulations due to its potential moisturizing properties. Its ability to enhance skin hydration makes it a valuable ingredient in skincare products.
Case Study:
A study focused on developing topical formulations using this compound reported significant improvements in skin hydration and sensory properties when included in creams and lotions .
Summary of Findings
The applications of this compound span across medicinal and cosmetic fields, showcasing its versatility:
- Medicinal Uses: Effective as a Factor Xa inhibitor and in cholesterol biosynthesis inhibition.
- Cosmetic Uses: Enhances skin hydration and overall formulation stability.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key analogs differ in the substituents attached to the cyclohexylamine core. Below is a comparative analysis:
Physicochemical and Pharmacological Implications
- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, offering advantages over ethyl or methyl substituents in drug design .
- Reactivity: Chloroacetyl-substituted analogs (e.g., ) are more reactive, enabling further functionalization via nucleophilic substitution, whereas the target compound’s cyclopropylmethylamino group may prioritize target binding over reactivity.
Preparation Methods
Preparation of trans-4-(Aminomethyl)cyclohexyl Carbamates
The core intermediate, tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, is well-documented and can be synthesized via Boc-protection of trans-4-(aminomethyl)cyclohexylmethanamine. The Boc protection is commonly achieved by reacting the free amine with di-tert-butyl dicarbonate under basic conditions.
Incorporation of Cyclopropylmethylamino Group
While direct literature on the precise preparation of trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester is limited, analogous methods involve reductive amination or nucleophilic substitution at the aminomethyl position with cyclopropylmethylamine or its derivatives.
Multi-Step Synthetic Route Example (Adapted from Related Compounds)
| Step | Reagents/Conditions | Description | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | Methanol | Initial reaction medium | 0–20 °C | - | Solvent for initial steps |
| 2 | Sodium hydride, N,N-dimethylformamide | Deprotonation and activation | 0–20 °C | 0.33 h + 16 h | Facilitates nucleophilic substitution |
| 3 | Sodium hydroxide, methanol | Hydrolysis and work-up | 50 °C | - | Final purification step |
This protocol is adapted from a multi-step synthesis of related cyclohexyl carbamates, demonstrating conditions for alkylation and protection steps.
Preparation of trans-4-Methylcyclohexylamine as a Related Intermediate
The synthesis of trans-4-methylcyclohexylamine, a structurally related amine, is achieved via rearrangement reactions involving trans-4-methylcyclohexyl formic acid and sodium azide in various solvents (e.g., chloroform, ethyl acetate, methylene dichloride) with protonic acid catalysis. This method involves:
- Formation of isocyanic ester intermediate.
- Hydrolysis to yield the amine.
- Reaction conditions carefully controlled for temperature, pH, and solvent choice.
Key reaction parameters from patent CN102001950A:
| Solvent | Protonic Acid Catalyst | Temperature Range (°C) | Reaction Time (h) | Yield (%) | Purity (GC) | Enantiomeric Excess (E.e%) |
|---|---|---|---|---|---|---|
| Chloroform | Polyphosphoric acid | 20 to 45 | 12 | 85.2 | 99.8 | 99.7 |
| Ethyl acetate | Trichloroacetic acid | 30 to 50 | 12 | 85.4 | 99.7 | 99.7 |
| Methylene dichloride | Trichloroacetic acid | 20 to 40 | 16 | 85.2 | 99.8 | 99.4 |
These high yields and purities indicate robust and reproducible synthetic procedures applicable to related cyclohexyl amine derivatives.
Research Findings and Analysis
- The Boc-protected cyclohexyl amine derivatives provide stable intermediates for further functionalization.
- The use of sodium hydride and polar aprotic solvents like N,N-dimethylformamide enables efficient nucleophilic substitution reactions at low temperatures, minimizing side reactions.
- Protonic acid-catalyzed rearrangement reactions with sodium azide offer high enantiomeric purity and yield for cyclohexyl amines, crucial for stereoselective synthesis.
- The choice of solvent and acid catalyst significantly affects reaction kinetics and product purity, as demonstrated in solvent screening studies.
Summary Table of Preparation Methods
Q & A
Basic: What are the optimal synthetic routes for preparing trans-{4-[(Cyclopropylmethylamino)-methyl]-cyclohexyl}-carbamic acid tert-butyl ester, and how is stereochemical purity ensured?
Answer:
The synthesis typically involves multi-step functionalization of a trans-4-aminocyclohexane scaffold. A common approach includes:
Boc Protection : Start with trans-4-aminocyclohexanol. Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) to form the Boc-protected intermediate .
Aminomethylation : React the Boc-protected amine with cyclopropylmethylamine via reductive amination (using NaBH₃CN or similar reagents) to introduce the cyclopropylmethylamino group .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm stereochemical purity (>98% trans isomer) via chiral HPLC or NMR analysis of coupling constants (e.g., axial-equatorial proton splitting in cyclohexane rings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
